![molecular formula C18H17FN6O B5762641 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)
1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine, also known as FPTB, is a piperazine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPTB has been synthesized using various methods and its mechanism of action, biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The exact mechanism of action of 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine is not yet fully understood. However, it has been suggested that 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine may act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine may also modulate the activity of the GABAergic system, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been shown to exhibit anxiolytic and antidepressant effects in animal models. It has also been shown to reduce locomotor activity and increase sleeping time in mice, indicating its sedative properties. 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine in lab experiments is its high potency, which allows for the use of smaller doses. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for anxiety and depression. Another direction is to study its effects on other physiological and biochemical pathways, such as the dopaminergic and serotonergic systems. Additionally, further research is needed to optimize its pharmacokinetics and improve its solubility in water.
Synthesemethoden
1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine can be synthesized using a variety of methods, including the reaction of 1-(4-fluorophenyl)piperazine with 3-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base. Another method involves the reaction of 1-(4-fluorophenyl)piperazine with 3-(1H-tetrazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. 1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been shown to exhibit anxiolytic and antidepressant effects in animal models, indicating its potential as a novel therapeutic agent.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-4-6-16(7-5-15)23-8-10-24(11-9-23)18(26)14-2-1-3-17(12-14)25-13-20-21-22-25/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQYFJZOZVKSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.